molecular formula C10H10N2O3 B14585377 N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 61631-76-3

N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine

Cat. No.: B14585377
CAS No.: 61631-76-3
M. Wt: 206.20 g/mol
InChI Key: MQEUQZVDRKRVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes a nitrophenyl group and a butenylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 4-(2-nitrophenyl)but-3-en-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality of the final product. Industrial production may also involve additional purification steps to remove any impurities and to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine include:

  • 4-(2-Nitrophenyl)but-3-en-2-one
  • N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61631-76-3

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-[4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H10N2O3/c1-8(11-13)6-7-9-4-2-3-5-10(9)12(14)15/h2-7,13H,1H3

InChI Key

MQEUQZVDRKRVMI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.